molecular formula C16H13BrO3 B1597987 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid CAS No. 385383-36-8

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid

Cat. No. B1597987
M. Wt: 333.18 g/mol
InChI Key: FHMDTYSXDYQHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid is a chemical compound with the linear formula C16H13BrO3 . It has a molecular weight of 333.184 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid are not explicitly mentioned in the available resources. Its molecular formula is C16H13BrO3 and it has a molecular weight of 333.184 .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid” is used as a precursor to synthesize a cinnamic-amino acid hybrid molecule, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate . This compound is developed as a potent anti-inflammatory agent .

Methods of Application or Experimental Procedures

The compound is synthesized by reacting “3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid” with glycine ethyl ester hydrochloride, EDCI HCl, 4-dimethylaminopyridine (DMAP) in MeCN under microwave irradiation (MWI), yielding the final product .

Results or Outcomes

The synthesized compound showed high cyclooxygenase inhibitory activity (IC 50 = 6 µM) and favorable pharmacokinetic properties, making it a possible lead to design and develop potent COX inhibitors .

Oxidative Stress and Inflammation

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid” is used to synthesize multi-target cinnamic acids for oxidative stress and inflammation .

Methods of Application or Experimental Procedures

The compound 3-(4-((4-Bromobenzyl)oxy)phenyl)-2-(4-hydroxyphenyl)acrylic acid is synthesized from the corresponding aldehydes with suitable 4-OH/Br substituted phenyl acetic acid by Knoevenagel condensation .

Results or Outcomes

The synthesized derivatives strongly scavenge OH radicals (72–100% at 100 µM), ABTS +• (24–83% at 100 µM) and presented remarkable inhibition (87–100% at 100 µM) in linoleic acid peroxidation (AAPH) .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMDTYSXDYQHMO-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid
Reactant of Route 2
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid
Reactant of Route 3
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid
Reactant of Route 4
Reactant of Route 4
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid
Reactant of Route 5
Reactant of Route 5
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid
Reactant of Route 6
Reactant of Route 6
3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid

Citations

For This Compound
2
Citations
I Fotopoulos, GC Papaioannou, D Hadjipavlou-Litina - Molbank, 2022 - mdpi.com
In an attempt to develop new potent anti-inflammatory agents, a cinnamic -amino acid hybrid molecule was synthesized and in silico drug-likeness, in vitro COX-2 inhibition, and …
Number of citations: 3 www.mdpi.com
AIM Ibrahim, B Ikhmais, E Batlle, WK AbuHarb, V Jha… - Molecules, 2021 - mdpi.com
Aldehyde dehydrogenase 1A3 (ALDH1A3) has recently gained attention from researchers in the cancer field. Several studies have reported ALDH1A3 overexpression in different …
Number of citations: 9 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.